molecular formula C14H16N2O2S B2455348 N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide CAS No. 1436125-64-2

N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide

Cat. No.: B2455348
CAS No.: 1436125-64-2
M. Wt: 276.35
InChI Key: ATJZEEOXPMJVBA-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of a cyanocyclopropyl group and a methylsulfanylphenoxy group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide typically involves the following steps:

    Formation of the cyanocyclopropyl group: This can be achieved through the reaction of cyclopropylamine with cyanogen bromide under controlled conditions.

    Attachment of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-methylsulfanylphenol and an appropriate leaving group.

    Formation of the amide bond: The final step involves the coupling of the cyanocyclopropyl group with the phenoxy group using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclopropyl group could play a role in stabilizing the interaction, while the phenoxy group might be involved in specific binding to the target site.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopropyl)-2-(4-methylphenoxy)propanamide: Lacks the sulfanyl group, which might affect its reactivity and binding properties.

    N-(1-Cyanocyclopropyl)-2-(4-methoxyphenoxy)propanamide: Contains a methoxy group instead of a methylsulfanyl group, potentially altering its chemical and biological properties.

Uniqueness

N-(1-Cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-(4-methylsulfanylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10(13(17)16-14(9-15)7-8-14)18-11-3-5-12(19-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJZEEOXPMJVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CC1)C#N)OC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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